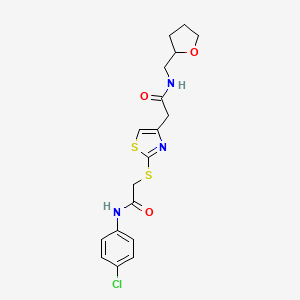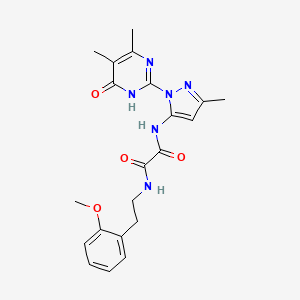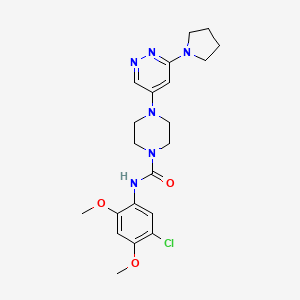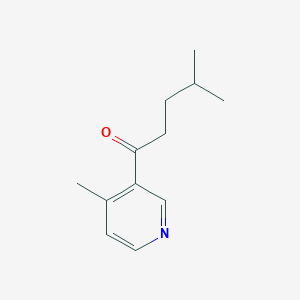
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with 4-chlorophenoxyacetic acid as a precursor. This acid undergoes esterification, followed by treatment with hydrazine hydrate to yield an intermediate product. Subsequent ring closure with carbon disulfide and alcoholic potassium hydroxide produces a 1,3,4-oxadiazole moiety. The final step involves substitution at the thiol position with electrophiles to yield various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. The synthesis is confirmed by IR, 1H-NMR, and EI-MS spectral analysis .
Molecular Structure Analysis
The molecular structure of a related 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that the chlorophenyl ring is oriented at a slight angle to the thiazole ring. In the crystal form, molecules are linked via C—H⋯O intermolecular interactions, forming chains that propagate in a zigzag manner along one axis . This information provides a basis for understanding the molecular conformation and potential intermolecular interactions of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide" are not detailed in the provided papers, the synthesis of similar compounds suggests that they may undergo reactions typical of acetamides, thiazoles, and sulfanyl groups. These could include nucleophilic substitution reactions at the acetamide or thiol positions, as well as potential interactions with biological targets such as enzymes or bacterial cell components .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the structural similarities to the compounds studied, it can be inferred that the compound may exhibit moderate solubility in polar aprotic solvents, which are used in the synthesis process. The presence of chlorophenyl and thiazole rings suggests that the compound may have significant aromatic character, influencing its reactivity and interactions with biological systems .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents : A study highlighted the synthesis of compounds with potential antimicrobial activities, suggesting a similar chemical structure could exhibit antimicrobial properties (Desai, Shihora, & Moradia, 2007).
- Synthesis of formazans from Mannich base as antimicrobial agents : Another research synthesized derivatives showing moderate antimicrobial activity, indicating the potential for similar compounds to be developed into effective antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Anticancer Activity
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents : This study explored the synthesis of thiazole derivatives, revealing significant anticancer activity, suggesting the compound's potential application in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Pharmacological Evaluation
- Molecular docking and glucosidase inhibition studies : A series of novel compounds were synthesized and evaluated for their α-glucosidase inhibitory potential, with findings supporting the compound's role in managing diabetes through enzyme inhibition (Babar et al., 2017).
Anti-Inflammatory and Analgesic Agents
- Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles : The study involved designing, synthesizing, and evaluating thiadiazoles for their anti-inflammatory and analgesic properties, suggesting potential therapeutic applications of similar compounds (Shkair et al., 2016).
Propriétés
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c19-12-3-5-13(6-4-12)21-17(24)11-27-18-22-14(10-26-18)8-16(23)20-9-15-2-1-7-25-15/h3-6,10,15H,1-2,7-9,11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKVBRYANBWAMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-((4-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thiazol-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Difluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2730019.png)
![6-Oxo-5H-benzo[b][1,4]benzoxazepine-8-carboxylic acid](/img/structure/B2730020.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2730022.png)

![N-(sec-butyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2730027.png)




![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![4-[(Z)-3-(2,4-dichlorophenyl)-2-propenoyl]phenyl pivalate](/img/structure/B2730040.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride](/img/structure/B2730042.png)